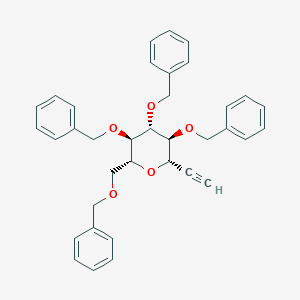

2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne is a complex organic compound characterized by its multiple phenylmethoxy groups and an ethynyl group attached to an oxane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Protection of Hydroxyl Groups: The hydroxyl groups on the oxane ring are protected using phenylmethoxy groups to prevent unwanted reactions.

Introduction of the Ethynyl Group: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent under controlled conditions.

Deprotection: The phenylmethoxy groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.

Purification Techniques: Utilizing advanced purification techniques such as chromatography to isolate the desired compound from by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form different functional groups.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The phenylmethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group might yield aldehydes or carboxylic acids, while reduction could lead to alkanes or alkenes.

Applications De Recherche Scientifique

Synthetic Applications

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of glucosyl derivatives. Its ability to undergo various chemical reactions makes it versatile for synthesizing complex molecules.

Key Reactions Involving 2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) Ethyne:

-

Glucosylation Reactions :

- The compound can be activated and used in glucosylation reactions to form α-glucopyranosyl derivatives.

- It reacts with activated aromatic nucleophiles to yield β-anomers.

-

Synthesis of Anticancer Agents :

- Research indicates that glucopyranosyl-conjugated benzyl derivatives exhibit cytotoxic properties against cancer cells. For instance, one study demonstrated that a benzyl derivative conjugated with glucopyranose inhibited colorectal cancer cell proliferation comparably to established chemotherapeutics like 5-fluorouracil (5-FU) .

Pharmaceutical Applications

The compound's structural features make it a candidate for drug development, particularly in targeting diseases such as cancer and diabetes.

Case Studies

- Anticancer Activity :

-

Diabetes Treatment :

- The synthesis of derivatives using this compound has been explored for potential applications in diabetes management by developing compounds that mimic glucose's biological functions without raising blood sugar levels.

Data Table: Summary of Key Research Findings

Mécanisme D'action

The mechanism by which 2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne: shares similarities with other phenylmethoxy-substituted oxane derivatives.

This compound: can be compared to compounds with similar structural features, such as those with multiple phenylmethoxy groups or an ethynyl group attached to an oxane ring.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

The compound 2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne (CAS No. 168253-07-4) is a derivative of glucopyranose that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C36H36O5

- Molecular Weight : 548.67 g/mol

- Structure : The compound features a benzylated glucopyranosyl moiety linked to an ethyne group, which may influence its biological interactions.

Synthesis Overview

The synthesis of this compound involves multiple steps, typically starting from 2,3,4,6-tetra-O-benzyl-D-glucopyranose. The synthesis can be achieved using various reagents such as trifluoroacetic anhydride and Lewis acids to facilitate the formation of the desired C-glucopyranosyl derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of glucopyranosyl derivatives. For instance, a related compound demonstrated significant antiproliferative activity against colorectal cancer cells (HCT-116), showing efficacy comparable to standard chemotherapeutic agents like 5-fluorouracil (5-FU). The mechanism of action involved triggering apoptotic pathways in cancer cells .

Table 1: Antiproliferative Activity of Glucopyranosyl Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | Not specified | Induction of apoptosis |

| Compound 8d | HCT-116 | Comparable to 5-FU | Apoptotic cell death |

Hepatoprotective Effects

Another study reported that a structurally similar compound exhibited significant hepatoprotective effects , suggesting that glucopyranosyl derivatives may play a role in liver health by protecting against oxidative stress and cellular damage .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to modulate various cellular pathways:

- Oxidative Stress Response : Compounds with glucopyranosyl units have been shown to interact with oxidative stress pathways, enhancing cellular defense mechanisms .

- Cell Cycle Regulation : Some studies suggest that these compounds can influence cell cycle progression, potentially leading to growth inhibition in cancer cells .

Case Studies

- Study on Anticancer Activity : In vitro experiments demonstrated that the compound significantly inhibited the proliferation of cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies.

- Hepatoprotective Study : A comparative analysis indicated that the hepatoprotective effects were observed through reduced levels of liver enzymes in treated models exposed to hepatotoxic agents.

Propriétés

IUPAC Name |

(2S,3S,4R,5R,6R)-2-ethynyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36O5/c1-2-32-34(38-24-29-17-9-4-10-18-29)36(40-26-31-21-13-6-14-22-31)35(39-25-30-19-11-5-12-20-30)33(41-32)27-37-23-28-15-7-3-8-16-28/h1,3-22,32-36H,23-27H2/t32-,33+,34-,35+,36+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYZSGODFGXEDP-LPMXJBPNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.